Lipophilicity Gain of ΔLogP +1.3 Versus the Non-Chlorinated Benzyl Analog Drives Membrane Permeability and Metabolic Stability Differentiation
The 2,3-dichlorobenzyl-substituted compound exhibits a computed XLogP3-AA of 3.7, compared with 2.4 for the non-halogenated benzyl analog Boc-3-amino-2-benzylpropanoic acid (racemic, PubChem CID 22614206) under identical computational methodology [1][2]. This ΔLogP of +1.3 corresponds to an approximately 20-fold increase in calculated octanol-water partition coefficient, consistent with the established Hansch-Fujita π contribution of aromatic chlorine substituents [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 (PubChem, XLogP3 3.0 algorithm) |
| Comparator Or Baseline | Boc-3-amino-2-benzylpropanoic acid (racemic, CID 22614206): XLogP3-AA = 2.4 |
| Quantified Difference | ΔLogP = +1.3 (~20-fold increased partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20 for target; 2025.09.15 for comparator); identical algorithm parameters |
Why This Matters
A ΔLogP of 1.3 fundamentally alters predicted passive membrane permeability and cytochrome P450 susceptibility, directly impacting the selection of this building block for cell-permeable peptidomimetics versus the non-chlorinated analog.
- [1] PubChem CID 72209175. (R)-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dichlorobenzyl)propanoic acid. XLogP3-AA = 3.7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1260589-58-9 View Source
- [2] PubChem CID 22614206. alpha-((((1,1-Dimethylethoxy)carbonyl)amino)methyl)benzenepropanoic acid. XLogP3-AA = 2.4. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/22614206 View Source
- [3] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants; American Chemical Society: Washington, DC, 1995. Chapter 3, Aromatic Substituent Constants. View Source
